Acetovanillone

Overview

Description

It was first described by Oswald Schmiedeberg, a German pharmacologist, in 1883 and later isolated from the root of Canadian hemp (Apocynum cannabinum) by Horace Finnemore in 1908 . Apocynin has been extensively studied for its pharmacological properties, particularly its anti-inflammatory capabilities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Apocynin can be synthesized through various methods. One common synthetic route involves the methylation of 4-hydroxyacetophenone using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone .

Industrial Production Methods: Industrial production of apocynin often involves the extraction from plant sources such as Picrorhiza kurroa, a small plant that grows at high altitudes in the western Himalayas . The extraction process includes drying and grinding the plant material, followed by solvent extraction using alcohol or other suitable solvents.

Chemical Reactions Analysis

Types of Reactions: Apocynin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Apocynin can be oxidized using reagents like hydrogen peroxide in the presence of peroxidase.

Reduction: Reduction of apocynin can be achieved using reducing agents such as sodium borohydride.

Substitution: Substitution reactions involving apocynin often use halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions include various derivatives of apocynin, such as its nitrone derivative, which has shown improved pharmacokinetic behavior .

Scientific Research Applications

Apocynin has a wide range of scientific research applications:

Mechanism of Action

Apocynin is often compared with other phenolic compounds such as protocatechuic acid, which is found in green tea . While both compounds exhibit antioxidant properties, apocynin is more effective as a scavenger of non-radical species like hypochlorous acid . Additionally, apocynin’s ability to inhibit NADPH oxidase without affecting other aspects of the immune system makes it unique .

Comparison with Similar Compounds

Biological Activity

Acetovanillone, also known as apocynin, is an organic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its various biological effects, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

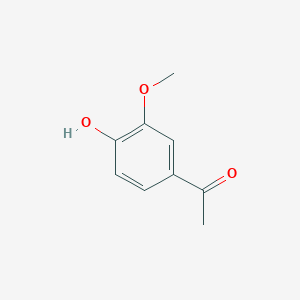

- Molecular Formula : C₉H₁₀O₃

- Structural Features : this compound is characterized by a methoxy group and a hydroxyl group on the aromatic ring, making it structurally related to vanillin.

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. It functions as a natural NADPH oxidase inhibitor, which plays a crucial role in reducing oxidative stress and inflammation.

Key Mechanisms:

- NADPH Oxidase Inhibition : this compound prevents the activity of NADPH oxidase, reducing the production of reactive oxygen species (ROS) and thereby mitigating oxidative damage .

- Regulation of Signaling Pathways : It modulates key signaling pathways such as PI3K/Akt/mTOR and Nrf2, which are involved in cellular survival and antioxidant responses .

Biological Activities

- Antioxidant Activity :

- Anti-inflammatory Effects :

- Cardioprotective Effects :

- Synergistic Anticancer Effects :

Case Studies and Experimental Evidence

-

Acute Lung Injury Model :

- A study involving Wistar rats showed that administration of this compound (100 mg/kg) for ten days significantly reduced lung injury markers following cyclophosphamide treatment. Histopathological analysis revealed decreased lipid peroxidation and improved antioxidant enzyme levels in treated animals .

- Myocardial Injury Model :

- Combination Therapy in Cancer :

Data Summary

| Biological Activity | Mechanism of Action | Experimental Model | Key Findings |

|---|---|---|---|

| Antioxidant | NADPH oxidase inhibition | Rat lung injury model | Reduced oxidative stress markers |

| Anti-inflammatory | Modulation of inflammatory cytokines | Rat lung injury model | Decreased pro-inflammatory cytokines |

| Cardioprotective | Inhibition of myocardial necrosis | Mouse myocardial injury model | Reduced fibrosis and cell necrosis |

| Anticancer | Synergistic effect with cisplatin | In vitro cancer cell lines | Enhanced cytotoxicity against cancer cells |

Q & A

Basic Research Questions

Q. What are the key analytical methodologies for identifying and quantifying acetovanillone in lignin depolymerization mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is commonly used due to its sensitivity for phenolic compounds. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) and mass spectrometry (MS) are essential. Calibration curves with authentic standards ensure quantification accuracy. Researchers should validate methods using spike-recovery experiments to account for matrix effects in lignin-derived samples .

Q. How can researchers optimize synthetic routes for this compound derivatives to study structure-activity relationships?

- Methodological Answer : Start with regioselective acetylation of vanillin using acetic anhydride under acidic catalysis. For derivatives, employ electrophilic substitution (e.g., nitration, halogenation) or reduction of the ketone group. Reaction conditions (temperature, solvent, catalyst) must be systematically varied, and products characterized via TLC, NMR, and IR spectroscopy. Pilot-scale trials should include purity assessments (e.g., elemental analysis) to minimize side products .

Q. What experimental controls are critical when assessing this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Use buffered solutions (pH 2–12) and incubate at controlled temperatures (e.g., 25°C, 37°C, 60°C). Include negative controls (no this compound) to detect background interference. Monitor degradation via UV-Vis spectrophotometry at 280 nm and confirm by HPLC. Kinetic studies should calculate half-lives using first-order models, with triplicate runs to assess reproducibility .

Advanced Research Questions

Q. How can microbial catabolic pathways for this compound (e.g., in Sphingobium sp. SYK-6) be leveraged to improve lignin valorization efficiency?

- Methodological Answer : Heterologous expression of acvABCDEF genes in robust hosts like Pseudomonas spp. enables conversion of this compound to vanilloyl acetic acid, a precursor for cis,cis-muconic acid. Optimize codon usage and promoter strength for host compatibility. Use fed-batch fermentation with lignin-rich media to assess yield. Metabolomic profiling (LC-MS/MS) and RNA-seq can identify bottlenecks in pathway flux .

Q. What strategies resolve contradictions in reported this compound degradation rates across different bacterial strains?

- Methodological Answer : Conduct comparative genomic analysis to identify strain-specific catabolic gene clusters. Use isogenic mutants (e.g., ΔacvAB) to validate gene function. Control for extracellular enzyme secretion via centrifugation/filtration of culture supernatants. Statistical tools (ANOVA with post-hoc tests) should analyze inter-strain variability, ensuring sample sizes (n ≥ 6) meet power analysis thresholds .

Q. How can researchers design co-culture systems to address this compound toxicity in mono-cultures during lignin bioprocessing?

- Methodological Answer : Pair this compound-degrading strains (e.g., Sphingobium SYK-6) with detoxification specialists (e.g., Rhodococcus spp.). Use compartmentalized bioreactors to separate growth phases. Monitor quorum sensing and metabolite exchange via LC-MS. Kinetic modeling (e.g., Monod equations) can predict optimal inoculation ratios and dilution rates to balance toxicity and productivity .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s inhibitory effects on microbial consortia?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate IC values with 95% confidence intervals via bootstrapping. Account for batch effects (e.g., media lot variability) using mixed-effects models. Include positive controls (e.g., known inhibitors) and validate with resazurin-based viability assays .

Q. Methodological Frameworks

Q. How to apply the PICO framework to formulate a research question on this compound’s role in lignin-to-chemicals conversion?

- Population : Lignin-derived mixtures.

- Intervention : Microbial catabolism of this compound.

- Comparison : Chemical catalysis vs. biological funneling.

- Outcome : Yield of cis,cis-muconic acid.

- Time : Fed-batch fermentation over 72 hours.

- Example Question : "Does Sphingobium SYK-6-mediated this compound catabolism increase cis,cis-muconic acid yield by ≥20% compared to alkaline depolymerization in lignin valorization?" .

Q. What FINER criteria ensure a feasible research question on this compound’s metabolic engineering?

- Feasible : Access to gene-editing tools (CRISPR-Cas9) and bioreactors.

- Interesting : Addresses lignin’s underutilization in biorefineries.

- Novel : First study to combine acvABCDEF with aroY in Pseudomonas.

- Ethical : Compliance with biosafety protocols (BSL-2).

- Relevant : Aligns with DOE’s renewable chemicals goals .

Q. Data Management and Reporting

Q. How to structure a research manuscript on this compound to meet journal standards (e.g., Entomologia Generalis)?

- Abstract : State hypothesis, methods (e.g., "HPLC and RNA-seq"), key findings (yield improvements), and significance.

- Introduction : Link this compound’s role in lignin depolymerization to renewable chemicals.

- Methods : Detail strain engineering (GenBank accession numbers) and statistical tests (ANOVA, p<0.05).

- Results : Highlight pathway flux maps and dose-response curves.

- Discussion : Contrast results with prior studies on vanillin catabolism .

Properties

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(10)7-3-4-8(11)9(5-7)12-2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYRUELUNQRZTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060097 | |

| Record name | Acetovanillone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498-02-2 | |

| Record name | Acetovanillone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetovanillone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apocynin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12618 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetovanillone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetovanillone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetovanillone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-hydroxy-3'-methoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APOCYNIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6J7B9UDTR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.